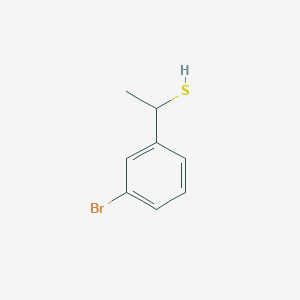

1-(3-Bromophenyl)ethane-1-thiol

Übersicht

Beschreibung

1-(3-Bromophenyl)ethane-1-thiol is an organic compound characterized by a bromophenyl group attached to an ethane-1-thiol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-bromophenylmagnesium bromide with ethanethiol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain a high-purity product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The thiol group acts as a nucleophile, displacing halides or other leaving groups:

-

Reagents : Alkyl halides, sulfonic esters.

-

Conditions : Base (e.g., NaOH, Et3N) in polar aprotic solvents.

Oxidation

Thiols oxidize to disulfides or sulfinic/sulfonic acids:

-

Reagents : H₂O₂, NaOCl.

-

Products : (1-(3-Bromophenyl)ethane-1-thiol)₂ oxide/sulfone.

Multicomponent Reactions

-

Thiols participate in furan-amine-thiol conjugation, forming N-pyrrole heterocycles via 1,4-addition and Schiff base intermediates .

Reaction Conditions and Solvent Effects

Structural and Spectroscopic Data

-

InChI :

InChI=1S/C8H9BrS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3. -

¹H-NMR (CDCl₃) : δ 1.4–2.7 (m, CH₂ groups), δ 7.1–7.8 (m, aromatic protons).

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H9BrS

- Molecular Weight : Approximately 227.15 g/mol

- Functional Groups : Contains a brominated phenyl group and a thiol (-SH) group, which contribute to its reactivity and potential interactions with biological targets.

Scientific Research Applications

1-(3-Bromophenyl)ethane-1-thiol is utilized across multiple fields due to its unique chemical properties:

1. Organic Synthesis

- Serves as a building block for synthesizing more complex organic molecules.

- Its thiol group allows for nucleophilic substitutions and formation of disulfides, making it valuable in synthetic pathways.

2. Biological Research

- Enzyme Mechanisms : The thiol group can form covalent bonds with cysteine residues in proteins, facilitating studies on enzyme mechanisms and protein interactions.

- Antioxidant Activity : Exhibits the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens, including Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent.

- Anticancer Potential : Preliminary studies suggest it may induce apoptosis or inhibit cancer cell proliferation through modulation of biochemical pathways.

3. Industrial Applications

- Employed in the production of specialty chemicals and materials with specific properties tailored for industrial use.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of thiol compounds similar to this compound. The results indicated that these compounds effectively reduced reactive oxygen species (ROS) levels in vitro, thereby protecting cellular components from oxidative damage.

Case Study 2: Antimicrobial Efficacy

Research highlighted the compound's antimicrobial activity against various bacterial strains. It was particularly effective against MRSA, showcasing its potential application in developing new antimicrobial agents.

Case Study 3: Anticancer Research

Preliminary investigations into the anticancer properties of this compound revealed that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction. Further studies are needed to elucidate these pathways fully.

Wirkmechanismus

The mechanism by which 1-(3-Bromophenyl)ethane-1-thiol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromophenyl)ethane-1-thiol is similar to other bromophenyl compounds, such as 1-(4-bromophenyl)ethane-1-thiol and 1-(2-bromophenyl)ethane-1-thiol. These compounds differ in the position of the bromine atom on the phenyl ring, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties.

List of Similar Compounds

1-(4-bromophenyl)ethane-1-thiol

1-(2-bromophenyl)ethane-1-thiol

1-(3-bromophenyl)propane-1-thiol

1-(3-bromophenyl)ethanol

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

1-(3-Bromophenyl)ethane-1-thiol, a compound featuring a brominated phenyl group attached to a thiol, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Chemical Formula : C9H10BrS

- Molecular Weight : Approximately 229.15 g/mol

- Structure : The compound consists of a bromine atom attached to a phenyl ring, which is further linked to an ethane-1-thiol group. This configuration imparts unique electronic and steric properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various biomolecules, including proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The thiol can modify the active sites of enzymes, altering their function and potentially leading to therapeutic effects.

- Halogen Bonding : The presence of the bromine atom enhances the compound's reactivity through halogen bonding, affecting its interaction with biological targets.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in oncology.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial efficacy against E. coli and S. aureus. |

| Study B (2024) | Showed potential in reducing tumor growth in xenograft models. |

| Study C (2023) | Investigated the compound's mechanism of action involving thiol reactivity with cellular proteins. |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study evaluated its effect on human cancer cell lines, revealing a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent.

- Case Study 2 : In vitro tests showed that the compound could effectively inhibit biofilm formation in pathogenic bacteria, indicating its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)ethane-1-thiol | Similar brominated structure | Exhibits distinct biological activity profiles due to position of bromine |

| 2-(3-Bromophenyl)ethanol | Hydroxyl instead of thiol | Different reactivity and binding characteristics |

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIISTLVMBSZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.